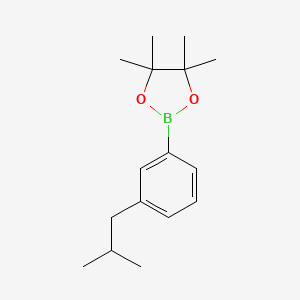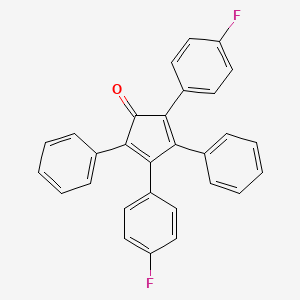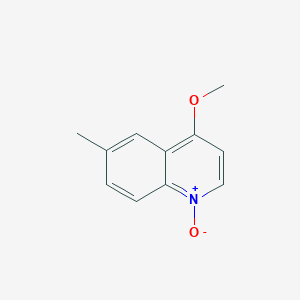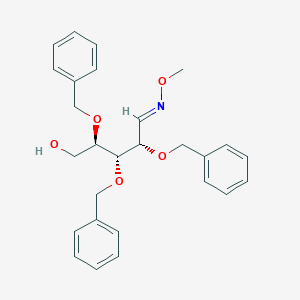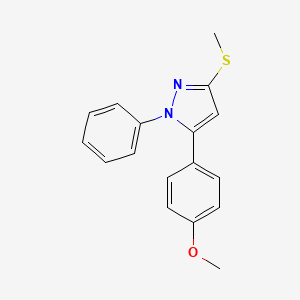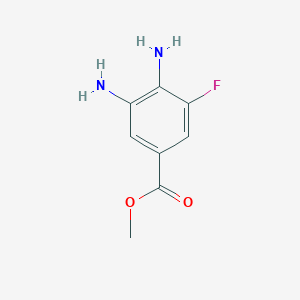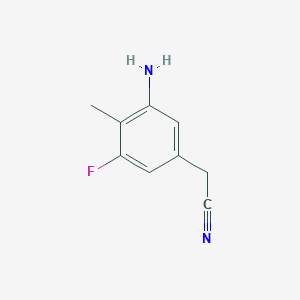
(3R)-3-Methoxyazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methoxyazepane is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom The (3R) designation indicates that the compound has a specific three-dimensional arrangement, with the methoxy group (-OCH₃) attached to the third carbon in the R configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methoxyazepane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted azepane or a related cyclic compound.
Methoxylation: The introduction of the methoxy group can be achieved through nucleophilic substitution reactions. For example, a hydroxyl group on the azepane ring can be converted to a methoxy group using methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Chiral Resolution: To obtain the (3R) enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often explored to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methoxyazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield ketones, while substitution reactions can produce a variety of substituted azepanes.
Scientific Research Applications
(3R)-3-Methoxyazepane has several scientific research applications:
Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Researchers investigate its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Industrial Chemistry: It is used as an intermediate in the synthesis of various industrial chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (3R)-3-Methoxyazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Methoxyazepane: The enantiomer of (3R)-3-Methoxyazepane, with a different three-dimensional arrangement.
3-Hydroxyazepane: A similar compound with a hydroxyl group instead of a methoxy group.
3-Methylazepane: A compound with a methyl group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3R)-3-methoxyazepane |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
GAWIWXOQGQVEJQ-SSDOTTSWSA-N |
Isomeric SMILES |
CO[C@@H]1CCCCNC1 |
Canonical SMILES |
COC1CCCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)
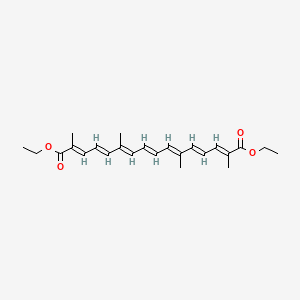
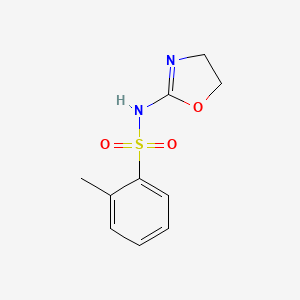

![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
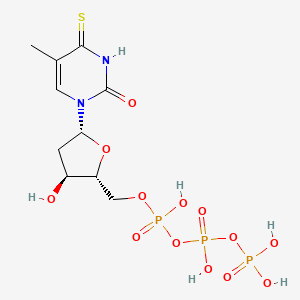
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
